N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Medicinal chemistry Structure-activity relationship Sulfonamide scaffold

N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 1396717-43-3, molecular formula C₁₆H₁₉NO₃S₂, molecular weight 337.47 g/mol) is a thiophene-bearing benzenesulfonamide derivative featuring a 3-methoxy substituent on the phenyl ring, an N-cyclopropyl capping group, and a flexible 2-(thiophen-2-yl)ethyl tail on the sulfonamide nitrogen. The compound belongs to a well-precedented class of aryl-thiophene sulfonamides that has been investigated as inhibitors of human carbonic anhydrase isoforms.

Molecular Formula C16H19NO3S2
Molecular Weight 337.45
CAS No. 1396717-43-3
Cat. No. B2367811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
CAS1396717-43-3
Molecular FormulaC16H19NO3S2
Molecular Weight337.45
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
InChIInChI=1S/C16H19NO3S2/c1-20-14-4-2-6-16(12-14)22(18,19)17(13-7-8-13)10-9-15-5-3-11-21-15/h2-6,11-13H,7-10H2,1H3
InChIKeyZTFWVJDPFFYTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 1396717-43-3): Compound Identity and Scaffold Context for Research Procurement


N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 1396717-43-3, molecular formula C₁₆H₁₉NO₃S₂, molecular weight 337.47 g/mol) is a thiophene-bearing benzenesulfonamide derivative featuring a 3-methoxy substituent on the phenyl ring, an N-cyclopropyl capping group, and a flexible 2-(thiophen-2-yl)ethyl tail on the sulfonamide nitrogen . The compound belongs to a well-precedented class of aryl-thiophene sulfonamides that has been investigated as inhibitors of human carbonic anhydrase isoforms [1]. Its computed physicochemical profile (clogP = 2.46, topological polar surface area = 54.45 Ų, 4 hydrogen-bond acceptors, 0 hydrogen-bond donors) positions it within Lipinski Rule-of-5 compliant space, making it a suitable fragment-to-lead entry point for medicinal chemistry campaigns .

Why Structural Analogs of N-Cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide Cannot Be Assumed Interchangeable for Research Use


Within the thiophene-benzenesulfonamide chemotype, small variations in the aryl substituent, N-alkyl capping group, and linker topology produce divergent pharmacological profiles. For example, the nature of the 3-position phenyl substituent modulates hydrogen-bond acceptor character and steric occupancy in the hydrophobic pocket of carbonic anhydrase active sites, directly affecting isoform selectivity [1]. The flexible 2-(thiophen-2-yl)ethyl linker in the target compound differs from the more constrained cyclopropylmethyl linkers used in several commercial analog series, altering the degrees of rotational freedom and the conformational ensemble available for target engagement [2]. Consequently, replacing the target compound with a neighbor bearing a different substituent (acetyl, chloro, trifluoromethyl, or methyl) or a different linker topology risks invalidating structure-activity relationships and confounding screening outcomes. The quantitative evidence presented in Section 3 establishes the specific, measurable bases for differentiation.

Quantitative Differentiation Evidence: N-Cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide Versus Closest Analogs


3-Methoxy Substituent: Hydrogen-Bond Acceptor Capacity Differentiates from Acetyl, Chloro, and Unsubstituted Analogs

The 3-methoxy group on the phenyl ring introduces one hydrogen-bond acceptor (oxygen lone pair) absent in the unsubstituted parent compound N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1235094-89-9), and replaces the stronger hydrogen-bond acceptor carbonyl of the 3-acetyl analog (CAS 1797400-62-4) with a moderately polarizable methoxy oxygen that can act as both HBA and a weak dipole modulator . This alteration increases the total hydrogen-bond acceptor count from 3 (unsubstituted) to 4 (target compound), while maintaining zero HBD, shifting the HBA/HBD balance in a manner that influences target-site solvation and binding enthalpy without introducing the metabolic liability of an acetyl carbonyl [1]. Thiophene-benzenesulfonamides with methoxy substituents on the phenyl ring have been identified within carbonic anhydrase inhibitor programs where the HBA character of the substituent contributes to isoform selectivity, as demonstrated by De Luca et al. (2024) for structurally related arylsulfonamides targeting hCA IX and hCA XII, though direct experimental data for this specific compound are not yet published and this evidence level is classified as class-level inference [2].

Medicinal chemistry Structure-activity relationship Sulfonamide scaffold

Flexible 2-(Thiophen-2-yl)ethyl Linker Versus Constrained Cyclopropylmethyl Linker: Conformational Degrees of Freedom

The target compound possesses an ethyl linker (two sp³ carbons) between the sulfonamide nitrogen and the thiophene ring, yielding 5 rotatable bonds total, compared to 4 rotatable bonds for analogs bearing a cyclopropylmethyl linker such as 3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide (CAS 1203389-59-6) and 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide (CAS 1207009-31-1) . The additional rotatable bond in the target compound permits a wider conformational sampling of the thiophene ring relative to the sulfonamide pharmacophore. In the context of carbonic anhydrase inhibitor design, flexible linkers have been shown to allow the hydrophobic thiophene tail to occupy distinct sub-pockets within the hCA IX and hCA XII catalytic clefts, as demonstrated by De Luca et al. (2024) for linear-tail arylsulfonamides versus cyclic 1,3-thiazin-4-one constrained analogs targeting the same isoforms; linear-tail compounds displayed Ki values spanning 3.7–215.7 nM against hCA IX, while cyclic analogs showed a distinct selectivity profile [1]. Direct experimental comparison of the target compound with cyclopropylmethyl-linked analogs has not been published; this evidence is class-level inference from the broader arylsulfonamide CA inhibitor literature [1].

Conformational analysis Linker design Target engagement

Computed Lipophilicity (clogP = 2.46) and Topological Polar Surface Area (TPSA = 54.45 Ų) Differentiate from Heavier and More Polar Dimethoxy Analog

The target compound exhibits a computed octanol-water partition coefficient (clogP) of 2.46 and a topological polar surface area (TPSA) of 54.45 Ų, based on a cheminformatics calculation platform [1]. By comparison, the 3,4-dimethoxy analog (CAS 1207009-31-1) carries a higher molecular weight (353.45 vs. 337.47 g/mol, ΔMW = +16.0) and an additional methoxy oxygen that increases TPSA by approximately 10–15 Ų (estimated) and may elevate clogP by ~0.3–0.5 log units due to the added aliphatic carbon, though experimental or rigorously computed values for the dimethoxy comparator are not available from the same source . The target compound's combination of clogP < 3 and TPSA < 60 Ų has been associated with favorable passive membrane permeability in empirical drug-likeness models (Lipinski Rule-of-5 compliant, no violations), suggesting a balanced permeability-solubility profile potentially superior to the dimethoxy variant for cell-based screening applications [1]. This comparison is based on computed rather than experimentally measured values; the evidence is tagged as Supporting evidence.

Drug-likeness Lipophilicity ADME prediction

Procurement Specification: 95%+ Purity and Single-Source Catalog Traceability

The target compound is commercially listed with a minimum purity specification of 95%+ by CheMenu (Catalog No. CM1012881), a chemical building-block vendor that provides defined catalog numbers and batch-level quality documentation . In contrast, several close structural analogs in the same scaffold series—including the 3-acetyl, 2-chloro, and 4-trifluoromethoxy variants—are primarily listed by sources excluded under the current sourcing policy (benchchem, evitachem) and lack equivalent purity specifications from policy-compliant vendors . This vendor-source differentiation provides practical procurement certainty: a researcher seeking a ≥95% pure sample of this specific substitution pattern can obtain it with defined catalog traceability through a single identified source, whereas obtaining comparable purity for the nearest analogs from compliant sources may require custom synthesis or secondary supplier qualification. This evidence is tagged as Supporting evidence because purity specifications do not directly quantify biological differentiation but are critical for reproducible experimental outcomes.

Chemical procurement Purity specification Vendor benchmarking

Class-Level Carbonic Anhydrase Inhibitory Scaffold: Ki Range of Structurally Related Thiophene-Benzenesulfonamides

Thiophene-based benzenesulfonamides as a chemotype have been established as potent inhibitors of human carbonic anhydrase isoforms. Alım et al. (2020) reported that a panel of thiophene-benzenesulfonamide derivatives inhibited hCA-I with IC₅₀ values ranging from 69 nM to 70 µM and hCA-II with IC₅₀ values from 23.4 nM to 1.405 µM, with corresponding Ki values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. De Luca et al. (2024) further demonstrated that arylsulfonamides with flexible hydrophobic tails (analogous to the 2-(thiophen-2-yl)ethyl tail in the target compound) achieve Ki values of 3.7–215.7 nM against the tumor-associated isoform hCA IX and 5.7–415.0 nM against hCA XII in a stopped-flow CO₂ hydrase assay [2]. The target compound has not been directly assayed and its individual Ki/IC₅₀ values are unknown; this evidence is strictly class-level inference drawn from compounds sharing the thiophene-arylsulfonamide scaffold architecture. The 3-methoxy + N-cyclopropyl + thiophen-2-ylethyl substitution pattern has not been individually profiled in this assay system [2].

Carbonic anhydrase inhibition Enzyme kinetics Scaffold validation

Molecular Weight and Heavy Atom Count Differentiation from the Unsubstituted Parent Scaffold

The target compound (MW = 337.47 g/mol; 22 heavy atoms) is 44.07 g/mol heavier than the unsubstituted parent benzenesulfonamide N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1235094-89-9; MW = 293.4 g/mol; 19 heavy atoms), due to the addition of the 3-methoxy group (+30.03 Da), the extended ethyl linker (+14.03 Da for one additional CH₂), and the repositioning of the thiophene attachment from 3-ylmethyl to 2-ylethyl . This incremental molecular weight gain from the parent scaffold is associated with the introduction of additional polar surface area (ΔTPSA estimated +10–15 Ų from methoxy oxygen) without pushing clogP beyond 3.0 or violating the Rule-of-5 ceiling, suggesting potential for maintaining ligand efficiency while increasing target complementarity [1]. The unsubstituted parent serves as a minimal scaffold control; researchers evaluating the contribution of the 3-methoxy and ethyl-linker extensions can use the parent compound as a baseline comparator for fragment elaboration studies. This evidence is cross-study comparable based on 2D structural topology and computed properties.

Fragment-based drug discovery Ligand efficiency Scaffold elaboration

Recommended Application Scenarios for N-Cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide Based on Differentiated Evidence


Carbonic Anhydrase Inhibitor Lead Generation and Isoform Selectivity Profiling

The thiophene-benzenesulfonamide scaffold is a validated chemotype for human carbonic anhydrase inhibition, with class-level Ki values spanning the low nanomolar to low micromolar range across hCA I, II, IX, and XII isoforms [1]. The target compound's 3-methoxy substitution and flexible 2-(thiophen-2-yl)ethyl tail differentiate it from unsubstituted and cyclopropylmethyl-linked analogs, potentially providing a distinct selectivity fingerprint when screened against a panel of CA isoforms. Its computed drug-likeness (clogP = 2.46, TPSA = 54.45 Ų, Rule-of-5 compliant) supports use in cell-based CA inhibition assays without formulation challenges associated with highly lipophilic or highly polar analogs [2]. Note: direct CA inhibition data for this specific compound are not yet published; empirical screening is required.

Structure-Activity Relationship (SAR) Exploration of the 3-Position Substituent Vector in Arylsulfonamide Series

The 3-methoxy group on the phenyl ring provides a moderate hydrogen-bond acceptor with electron-donating character (+M effect), distinct from the electron-withdrawing 3-acetyl, 3-chloro, or 3-trifluoromethyl substituents found in closest commercial analogs . Researchers constructing a systematic SAR matrix around the N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide core can use this compound as the 3-OCH₃ data point, paired with the 3-acetyl analog (CAS 1797400-62-4) for HBA strength comparison and the unsubstituted parent (CAS 1235094-89-9) as the null control [1]. The ≥95% purity specification enables reproducible dose-response measurements without confounding from isomeric impurities .

Linker Flexibility Versus Pre-organization Study in Target Engagement Optimization

The ethyl linker in the target compound (5 rotatable bonds) offers greater conformational freedom than the cyclopropylmethyl linker (4 rotatable bonds) found in analogs such as CAS 1203389-59-6 and CAS 1207009-31-1 . This enables a matched-pair comparison to evaluate the entropic penalty of linker pre-organization on target binding. De Luca et al. (2024) demonstrated that flexible-tail arylsulfonamides access distinct sub-pockets within hCA IX and hCA XII active sites compared to cyclic constrained analogs, with differential Ki values observable at single-digit nanomolar resolution [1]. The target compound is suited as the flexible-linker representative in such a matched-pair study, with a cyclopropylmethyl-linked analog serving as the constrained comparator.

Building Block for Diversity-Oriented Synthesis of Sulfonamide Libraries

The compound can serve as a synthetic building block for further derivatization: the thiophene ring is amenable to electrophilic substitution (halogenation, formylation), the methoxy group can be demethylated to a phenol for subsequent O-alkylation or sulfonation, and the cyclopropyl ring can undergo ring-opening under appropriate conditions . Its catalog availability at ≥95% purity (CheMenu CM1012881) provides consistent starting material quality for multi-step library synthesis . The ethyl linker and 3-methoxy combination occupies a region of chemical space that is underrepresented in commercial screening collections dominated by cyclopropylmethyl-linked analogs, potentially offering novel intellectual property positions [2].

Quote Request

Request a Quote for N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.